7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine is a heterocyclic compound that contains both oxazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methanesulfonyl)aniline with a chlorinated pyrimidine derivative in the presence of a base. The reaction conditions often include heating and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The oxazole and pyrimidine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in the presence of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool in biological studies to understand its interactions with various biomolecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds containing oxazole and pyrimidine rings, such as:
- 7-Chloro-3-[4-(methylsulfonyl)phenyl][1,2]oxazolo[4,5-d]pyrimidine
- 7-Chloro-3-[4-(ethylsulfonyl)phenyl][1,2]oxazolo[4,5-d]pyrimidine
Uniqueness
7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine is unique due to the presence of the methanesulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
CAS No. |
832717-29-0 |
---|---|
Molecular Formula |
C12H8ClN3O3S |
Molecular Weight |
309.73 g/mol |
IUPAC Name |
7-chloro-3-(4-methylsulfonylphenyl)-[1,2]oxazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3O3S/c1-20(17,18)8-4-2-7(3-5-8)9-10-11(19-16-9)12(13)15-6-14-10/h2-6H,1H3 |
InChI Key |
OUPAMRWFKPSWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC3=C2N=CN=C3Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.